Antiretroviral Selectivity vs. Broad-Spectrum HPMPs
Evidence Tag: Class-level inference. Fpmpg (CAS 135484-48-9) and its analogues are differentiated from (S)-HPMP derivatives by their antiviral spectrum. A key structural modification—the replacement of a hydroxyl group (OH) with a fluorine (F) at the C′-3 position of the aliphatic chain—results in a complete loss of activity against DNA viruses and a concomitant gain in potent, selective antiretroviral activity [1]. This class-level distinction is critical for selecting Fpmpg for retrovirus-focused research programs.
| Evidence Dimension | Antiviral Activity Spectrum |
|---|---|
| Target Compound Data | Potent and selective activity against retroviruses (HIV-1, HIV-2) [2] |
| Comparator Or Baseline | (S)-HPMP derivatives (e.g., cidofovir) |
| Quantified Difference | Activity against DNA viruses is lost and replaced by selective antiretroviral activity [3]. |
| Conditions | In vitro antiviral assays against a panel of DNA viruses and retroviruses. |
Why This Matters
This functional divergence ensures that procurement of a generic ANP (e.g., an HPMP derivative) will not yield the selective antiretroviral research tool that Fpmpg provides.
- [1] Jansa, P., et al. (2011). Synthesis and antiviral activity of N9-[3-fluoro-2-(phosphonomethoxy)propyl] analogues derived from N6-substituted adenines and 2,6-diaminopurines. Bioorganic & Medicinal Chemistry, 19(7), 2114-2124. (ScienceDirect). View Source
- [2] Jansa, P., et al. (2011). Synthesis and antiviral activity of N9-[3-fluoro-2-(phosphonomethoxy)propyl] analogues derived from N6-substituted adenines and 2,6-diaminopurines. Bioorganic & Medicinal Chemistry, 19(7), 2114-2124. (ScienceDirect). View Source
- [3] Baszczyňski, O., et al. (2011). Synthesis and antiviral activity of N9-[3-fluoro-2-(phosphonomethoxy)propyl] analogues derived from N6-substituted adenines and 2,6-diaminopurines. Bioorganic & Medicinal Chemistry, 19(7), 2114-2124. DOI: 10.1016/j.bmc.2011.02.050 View Source
